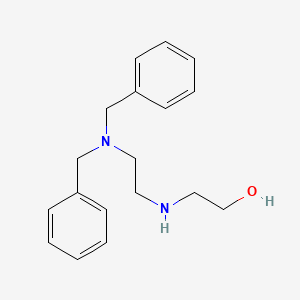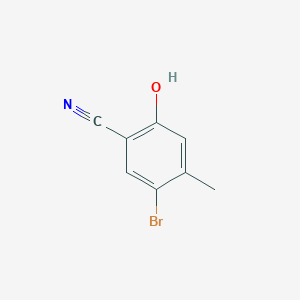
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)-, also known as 2-(Dibenzylamino)ethanol, is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.334 g/mol . This compound is characterized by the presence of two phenylmethyl (benzyl) groups attached to an aminoethyl chain, which is further connected to an ethanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- typically involves the reaction of benzyl chloride with ethanolamine, followed by further reactions to introduce the second benzyl group. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines .
科学的研究の応用
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
作用機序
The mechanism of action of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The presence of benzyl groups enhances its binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
Ethanol, 2-[(phenylmethyl)amino]-: This compound has a similar structure but with only one benzyl group attached to the aminoethyl chain.
Ethanol, 2-[(2-aminoethyl)amino]-: This compound lacks the benzyl groups and has a simpler structure.
Uniqueness
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)amino)- is unique due to the presence of two benzyl groups, which enhance its chemical reactivity and binding properties. This makes it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
54119-35-6 |
|---|---|
分子式 |
C18H24N2O |
分子量 |
284.4 g/mol |
IUPAC名 |
2-[2-(dibenzylamino)ethylamino]ethanol |
InChI |
InChI=1S/C18H24N2O/c21-14-12-19-11-13-20(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19,21H,11-16H2 |
InChIキー |
WDVMRLHJCOEKJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CCNCCO)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)









![N-(3-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B13941664.png)



